8-bromo-3-(4-bromophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
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Description
8-bromo-3-(4-bromophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C18H16Br2N2O3 and its molecular weight is 468.145. The purity is usually 95%.
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Scientific Research Applications
Chemical Transformations and Synthesis
One study detailed the unexpected transformations of related compounds in DMSO solution, observing isomerization and deacetylation under specific conditions, which could be significant in synthetic organic chemistry and drug development processes (Sedova, Krivopalov, & Shkurko, 2017).
Biological Activities
- Antibacterial Properties : Compounds with structural similarities to the specified chemical have been evaluated for their antibacterial activities. For example, novel compounds synthesized from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole showed significant in-vitro antibacterial activity, indicating the potential of these compounds as leads for developing new antibacterial agents (Rai et al., 2010).
- Antimicrobial Assessment : Another study synthesized new coumarins featuring 1,2,4-oxadiazole, highlighting their antimicrobial assessment against various bacterial strains. Such studies underscore the potential of these compounds in addressing the need for new antimicrobial agents (Krishna et al., 2015).
Antitumor and Antifungal Activities
Some derivatives have shown moderate antitumor and antimicrobial activity, pointing to their potential use in cancer therapy and as a source of new antimicrobial agents. The study of derivatives from a marine endophytic fungus demonstrated such activities, suggesting a broader spectrum of biological applications for these compounds (Xia et al., 2011).
Properties
IUPAC Name |
4-bromo-10-(4-bromophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Br2N2O3/c1-18-9-14(13-7-11(20)8-15(24-2)16(13)25-18)21-17(23)22(18)12-5-3-10(19)4-6-12/h3-8,14H,9H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRJGZZOMXFOPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC(=C3)Br)OC)NC(=O)N2C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Br2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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